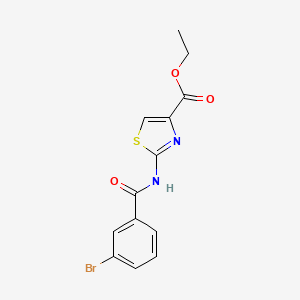

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-bromobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBWWYGIRPJRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Pyridine or another suitable organic solvent

Reaction Time: 1-2 hours

The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized thiazole derivatives.

Reduction: Formation of reduced thiazole derivatives.

Hydrolysis: Formation of 2-(3-bromobenzamido)thiazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Industrial Applications: Potential use in the development of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate.

2-(3-bromobenzamido)thiazole-4-carboxylic acid: A hydrolysis product of the ester compound.

Other Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents.

Uniqueness

This compound is unique due to the presence of both the bromobenzamido group and the thiazole ring. This combination imparts specific electronic and steric properties that can influence its reactivity and biological activity. The bromine atom, in particular, can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an amide group, and an ethyl ester moiety. The presence of the bromine atom in the benzamido group enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to active sites of target proteins. This interaction may inhibit enzymatic activity or alter receptor signaling pathways, leading to various pharmacological effects, including:

- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties by disrupting microbial cell function.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus, Escherichia coli |

| Control (Ampicillin) | 16 | Staphylococcus aureus |

Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that this compound significantly inhibited cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of DNA synthesis |

Case Studies

- Study on Antimicrobial Efficacy : In a recent study published in Chemistry & Biology Interface, researchers synthesized a series of thiazole derivatives and assessed their antimicrobial properties. This compound exhibited superior activity against Bacillus subtilis and Aspergillus niger, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. This compound showed significant cytotoxicity at concentrations below 50 µM, indicating its potential as an anticancer agent .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-(3-bromobenzamido)thiazole-4-carboxylate, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the formation of the thiazole core. A common approach includes:

Thiazole Ring Formation : Reacting ethyl acetoacetate with thiourea and a brominated benzaldehyde derivative under acidic conditions (e.g., HCl/EtOH) to form the thiazole backbone .

Amidation : Introducing the 3-bromobenzamido group via coupling agents like HATU or DCC in anhydrous DMF, followed by purification via silica gel chromatography .

Yield Optimization :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor reaction progress with HPLC (e.g., C18 column, acetonitrile/water mobile phase) to identify intermediate purity issues .

- Employ high-purity reagents and controlled temperature (-10°C for amidation) to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 4.3 ppm for -OCH₂CH₃) .

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in bromobenzamido group placement .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~383.0 Da) .

Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Basic: How is the biological activity of this compound evaluated in preliminary assays?

Methodological Answer:

Anticancer Screening :

- Test against human cancer cell lines (e.g., RPMI-8226 leukemia) using MTT assays. IC₅₀ values <10 µM indicate promising activity .

Antimicrobial Testing :

- Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Enzyme Inhibition :

- Assess interaction with topoisomerase II via gel electrophoresis to detect DNA cleavage suppression .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) to obtain atomic coordinates.

Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for the bromobenzamido group’s torsion angles .

Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* basis set) to confirm geometric accuracy .

Note : Discrepancies in Br···O interactions (>3.0 Å) may indicate weak non-covalent bonding influencing reactivity .

Advanced: How do substituent variations (e.g., bromine position, ester groups) affect bioactivity?

Methodological Answer:

A comparative SAR study reveals:

| Derivative | Substituent Change | Biological Impact |

|---|---|---|

| Ethyl 2-(2-bromobenzamido) analog | Bromine at position 2 | 2× lower anticancer activity vs. 3-bromo |

| Methyl ester variant | -COOCH₃ instead of -COOCH₂CH₃ | Improved solubility but reduced cell uptake |

| Methodology : |

- Synthesize analogs via parallel synthesis .

- Validate using standardized assays (e.g., fixed IC₅₀ protocols) to ensure comparability .

Advanced: How can contradictory data in biological assays be resolved?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values across studies) arise from:

Purity Issues : Validate compound purity (>98%) via HPLC and elemental analysis before testing .

Assay Conditions : Standardize cell culture media (e.g., 10% FBS in RPMI-1640) and incubation times (48–72 hrs) .

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in replicate experiments (n≥3) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to topoisomerase II (PDB: 1ZXM). Key interactions:

- Bromobenzamido group forms halogen bonds with Arg503 .

- Thiazole ester engages in hydrophobic contacts with Ile833 .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near C=O groups) using Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.